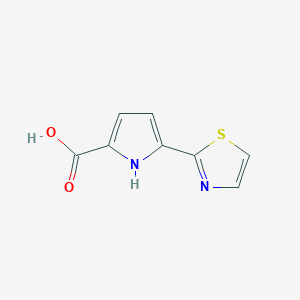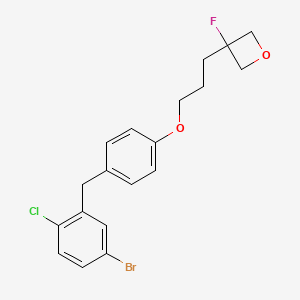![molecular formula C18H22O2 B14783730 (13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(11)-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in the steroid structure. Estradiol and its derivatives play crucial roles in various physiological processes, including the regulation of the menstrual cycle, reproductive system, and secondary sexual characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Estradiol typically involves the modification of estradiol through a series of chemical reactions. One common method includes the selective introduction of a double bond between the 9th and 11th carbon atoms. This can be achieved through dehydrogenation reactions using specific catalysts under controlled conditions.
Industrial Production Methods: In industrial settings, the production of 9(11)-Estradiol may involve large-scale chemical synthesis processes. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9(11)-Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed:
Oxidation: Formation of estrone and other oxidized derivatives.
Reduction: Formation of dihydroestradiol and other reduced derivatives.
Substitution: Formation of halogenated estradiol derivatives and other substituted compounds.
Applications De Recherche Scientifique
Chemistry: 9(11)-Estradiol is used as a precursor in the synthesis of various estrogenic compounds. It serves as a model compound for studying the chemical behavior of steroid hormones.
Biology: In biological research, 9(11)-Estradiol is used to investigate the effects of estrogenic compounds on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: 9(11)-Estradiol and its derivatives are explored for their potential therapeutic applications in hormone replacement therapy, treatment of menopausal symptoms, and certain hormone-dependent cancers.
Industry: In the pharmaceutical industry, 9(11)-Estradiol is used as an intermediate in the production of various estrogenic drugs and formulations.
Mécanisme D'action
The mechanism of action of 9(11)-Estradiol involves binding to estrogen receptors (ERs) in target cells. Upon binding, the compound activates the estrogen receptor, leading to the modulation of gene expression. This activation triggers a cascade of molecular events, including the transcription of estrogen-responsive genes, which ultimately results in various physiological effects such as cell growth, differentiation, and reproductive functions.
Comparaison Avec Des Composés Similaires
Estradiol: The parent compound with no double bond between the 9th and 11th carbon atoms.
Estrone: An oxidized form of estradiol with a ketone group at the 17th carbon position.
Estriol: A hydroxylated form of estradiol with additional hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness of 9(11)-Estradiol: The presence of the double bond between the 9th and 11th carbon atoms in 9(11)-Estradiol imparts unique chemical and biological properties. This structural modification can influence the compound’s binding affinity to estrogen receptors, its metabolic stability, and its overall biological activity. These unique features make 9(11)-Estradiol a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15?,16?,17?,18-/m0/s1 |
Clé InChI |
FABGTKBXHAEVKL-HLYMMOCJSA-N |
SMILES isomérique |
C[C@]12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
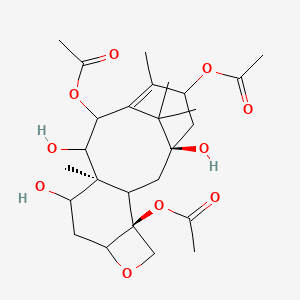
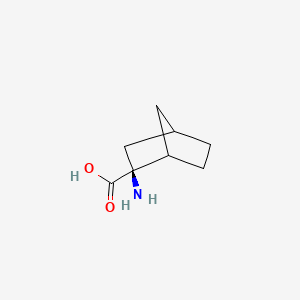
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)
![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
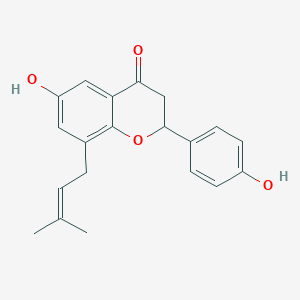
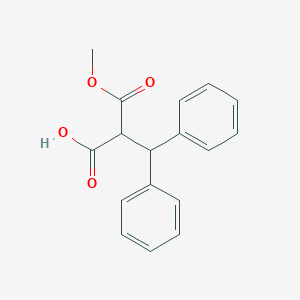
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
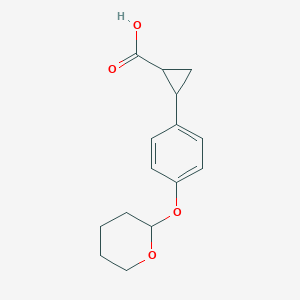

![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
